molecular formula C9H7FOS B8571060 4-Fluoro-7-methoxy-1-benzothiophene

4-Fluoro-7-methoxy-1-benzothiophene

Cat. No.: B8571060
M. Wt: 182.22 g/mol
InChI Key: NCCDLHNJZFEWBG-UHFFFAOYSA-N
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Description

4-Fluoro-7-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. The incorporation of fluorine and methoxy groups in 4-Fluoro-7-methoxy-1-benzothiophene enhances its activity against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antimalarial Properties
The structure of this compound is similar to that of certain antimalarial agents. Research on related compounds has demonstrated that modifications at specific positions can lead to improved efficacy against malaria parasites, particularly Plasmodium falciparum. The presence of the methoxy group at the 7-position has been associated with enhanced activity and reduced resistance in malaria strains .

Neuropharmacology

Potential as a Neuroimaging Agent
Fluorinated compounds are increasingly being studied for their utility in positron emission tomography (PET) imaging. The unique properties of this compound could make it suitable for labeling in neuroimaging studies, particularly for evaluating conditions involving monoamine oxidase-B (MAO-B), which is significant in neurodegenerative diseases . Its ability to selectively bind to MAO-B could facilitate the development of novel PET tracers for diagnosing and monitoring neuroinflammatory responses.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profiles. SAR studies have shown that modifications to the benzothiophene core can significantly impact biological activity. For instance, substituents at specific positions can enhance solubility, stability, and overall potency against various targets .

Table: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and membrane penetration
Methoxy GroupEnhances solubility and bioavailability
Positioning of SubstituentsAlters binding affinity to target proteins

Case Studies and Clinical Applications

Several case studies highlight the therapeutic potential of compounds related to this compound:

Case Study: Antimalarial Efficacy
A study evaluated a series of benzothiophene derivatives, including those with similar structural motifs to this compound. Results indicated a marked reduction in parasitemia in Plasmodium berghei-infected mice, suggesting that these compounds could lead to effective antimalarial treatments .

Case Study: Neuroimaging Applications
Research on fluorinated coumarin derivatives has paved the way for exploring similar fluorinated compounds like this compound as PET imaging agents. These studies have shown promising results in binding affinity and pharmacokinetics, indicating potential for further development in neuroimaging applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Fluoro-7-methoxy-1-benzothiophene in a laboratory setting?

Synthesis of this compound requires careful optimization of reaction conditions, including temperature, solvent selection, and catalyst choice. For example, fluorination steps often employ electrophilic fluorinating agents (e.g., Selectfluor®), while methoxy groups may be introduced via nucleophilic substitution or Pd-catalyzed coupling. A critical factor is minimizing side reactions, such as over-fluorination or demethylation, by controlling reaction time and stoichiometry. Structural validation via NMR and mass spectrometry is essential to confirm purity and regiochemistry .

Q. How can researchers validate the crystallographic structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, including bond lengths and angles. For example, in related benzothiophene derivatives, SC-XRD confirmed the planarity of the fused aromatic system and the spatial orientation of substituents . Researchers should ensure high-quality crystal growth and validate results against computational models (e.g., density functional theory) to resolve ambiguities.

Q. What analytical techniques are most effective for characterizing stability under varying pH conditions?

High-performance liquid chromatography (HPLC) with UV detection can monitor degradation products, while nuclear Overhauser effect spectroscopy (NOESY) NMR identifies structural rearrangements. For example, methoxy groups in similar compounds exhibit pH-dependent hydrolysis, requiring buffered solutions to stabilize the molecule during analysis . Accelerated stability studies at elevated temperatures can predict long-term behavior.

Advanced Research Questions

Q. How should researchers address contradictory spectral data during structural elucidation?

Contradictions in NMR or mass spectra may arise from dynamic effects (e.g., tautomerism) or impurities. A systematic approach includes:

  • Comparative analysis : Cross-reference with analogous compounds (e.g., 7-methoxyflavones or benzothiophene derivatives) .
  • Computational validation : Use Gaussian or DFT calculations to predict chemical shifts and compare with experimental data .
  • Advanced spectroscopy : Employ 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals .

Q. What experimental design principles apply to studying the bioactivity of this compound in drug discovery?

  • Targeted assays : Prioritize enzyme inhibition or receptor-binding assays based on structural analogs (e.g., benzothiophenes with known kinase activity) .
  • Metabolic stability : Use liver microsome models to assess cytochrome P450 interactions.
  • Toxicity screening : Employ zebrafish or in vitro cytotoxicity models to evaluate safety margins.
  • Data reproducibility : Include positive controls (e.g., established inhibitors) and triplicate measurements to mitigate variability .

Q. How can computational methods resolve discrepancies in reaction mechanisms for fluorinated benzothiophenes?

Density functional theory (DFT) can model transition states and intermediate stability. For instance, fluorination pathways may proceed via radical or ionic mechanisms depending on the solvent polarity. Comparing activation energies for competing routes (e.g., direct fluorination vs. SNAr substitution) helps identify dominant pathways. Experimental validation through kinetic isotope effects (KIEs) or trapping of intermediates is critical .

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies?

  • Multivariate analysis : Use principal component analysis (PCA) to disentangle substituent effects from confounding variables.
  • Crystallographic benchmarking : Corrogate ligand-protein co-crystal structures to validate binding hypotheses.
  • Meta-analysis : Aggregate data from related compounds (e.g., 4-methoxybenzophenones or fluorinated coumarins) to identify trends .

Properties

Molecular Formula

C9H7FOS

Molecular Weight

182.22 g/mol

IUPAC Name

4-fluoro-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7FOS/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5H,1H3

InChI Key

NCCDLHNJZFEWBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)C=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid (2.00 g, 8.84 mmol) was added in one portion to DBU (8 mL) and dimethyl acetamide (10 mL). This was heated in the microwave with 300 W at 200° C. for 1 h. The reaction mixture was allowed to cool and poured onto water (100 mL). Product was extracted with hexane (2×100 mL), washed with aqueous hydrochloric acid (2 N, 50 mL), aqueous sodium hydroxide (2 N, 50 mL), and the combined organic extracts were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane:ethyl acetate [96:4] to give an oil (1.12 g, 70%); δH (300 MHz, CDCl3) 7.4 (2H, s, Ar), 6.9 (1H, t, Ar), 6.60 (1H, dd, Ar), 3.91 (3H, s, OCH3).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Synthesis routes and methods II

Procedure details

4-Fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid (2.00 g, 8.84 mmol) was added in one portion to DBU (8 mL) and dimethyl acetamide (10 mL). This was heated in the microwave with 300W at 200° C. for 1 h. The reaction mixture was allowed to cool and poured onto water (100 mL). Product was extracted with hexane (2×100 mL), washed with aqueous hydrochloric acid (2 N, 50 mL), aqueous sodium hydroxide (2 N, 50 mL), and the combined organic extracts were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane:ethyl acetate [96:4] to give an oil (1.12 g, 70%): δH (300 MHz, CDCl3) 7.4 (2H, s, Ar), 6.9 (1H, t, Ar), 6.60 (1H, dd, Ar), 3.91 (3H, s, OCH3).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70%

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